Cas no 118359-33-4 (AMinopterin-α-hyrazide)
AMinopterin-α-hyrazide Chemical and Physical Properties
Names and Identifiers
-
- Aminopterin-α-hyrazide
- Aminopterin-alpha-hyrazide
- Aminopterin-
- A-hyrazide
- CID 118371566
- L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-, 5-hydrazide
- Aminopterin-a-hyrazide
- N5-Amino-N2-(4-(((4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamine
- J-003741
- SCHEMBL17084018
- (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid
- 118359-33-4
- AMinopterin-α-hyrazide
-
- Inchi: 1S/C19H22N10O4/c20-15-14-16(28-19(21)27-15)24-8-11(25-14)7-23-10-3-1-9(2-4-10)17(31)26-12(18(32)33)5-6-13(30)29-22/h1-4,8,12,23H,5-7,22H2,(H,26,31)(H,29,30)(H,32,33)(H4,20,21,24,27,28)/t12-/m0/s1
- InChI Key: CMXWZRAWJHTSQU-LBPRGKRZSA-N
- SMILES: OC([C@H](CCC(NN)=O)NC(C1C=CC(=CC=1)NCC1C=NC2=C(C(N)=NC(N)=N2)N=1)=O)=O
Computed Properties
- Exact Mass: 454.18254922g/mol
- Monoisotopic Mass: 454.18254922g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 690
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -5.3
- Topological Polar Surface Area: 237
Experimental Properties
- Density: 1.555±0.06 g/cm3(Predicted)
- pka: 3.56±0.10(Predicted)
AMinopterin-α-hyrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A628855-2.5mg |
Aminopterin-α-hyrazide |
118359-33-4 | 2.5mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A628855-25mg |
Aminopterin-α-hyrazide |
118359-33-4 | 25mg |
$ 1642.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480985-2.5mg |
Aminopterin-α-hyrazide, |
118359-33-4 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480985-2.5 mg |
Aminopterin-α-hyrazide, |
118359-33-4 | 2.5 mg |
¥2,858.00 | 2023-07-11 |
AMinopterin-α-hyrazide Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on AMinopterin-α-hyrazide
AMinopterin-α-Hyrazide (CAS No. 118359-33-4): An Overview of a Promising Compound in Medicinal Chemistry
AMinopterin-α-hyrazide (CAS No. 118359-33-4) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of AMinopterin-α-hyrazide, including its chemical structure, synthesis, biological activities, and recent research findings.
Chemical Structure and Synthesis
AMinopterin-α-hyrazide is a derivative of aminopterin, a well-known antifolate compound. The chemical structure of AMinopterin-α-hyrazide includes a hydrazide functional group attached to the aminopterin scaffold. This modification can significantly alter the physicochemical properties and biological activities of the molecule. The synthesis of AMinopterin-α-hyrazide typically involves the reaction of aminopterin with an appropriate hydrazine derivative, followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biological Activities
AMinopterin-α-hyrazide has been studied for its potential as an antitumor agent. Recent research has shown that it exhibits potent antiproliferative effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. By blocking this enzyme, AMinopterin-α-hyrazide can effectively reduce the growth and survival of cancer cells.
In addition to its antitumor properties, AMinopterin-α-hyrazide has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that AMinopterin-α-hyrazide may have potential applications in the treatment of inflammatory diseases.
Clinical Trials and Therapeutic Potential
The therapeutic potential of AMinopterin-α-hyrazide is currently being explored through various preclinical and clinical studies. Preclinical studies have shown promising results in animal models of cancer and inflammation, with significant reductions in tumor size and inflammatory markers. These findings have paved the way for further clinical trials to evaluate the safety and efficacy of AMinopterin-α-hyrazide in human subjects.
In a recent phase I clinical trial, AMinopterin-α-hyrazide
118359-33-4 (AMinopterin-α-hyrazide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)